

An In-depth Technical Guide to the Isolation of Herqueline from *Penicillium herquei*

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Compound of Interest

Compound Name: *Herqueline*

Cat. No.: *B1201393*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline, a piperazine alkaloid natural product, was first isolated from the fungus *Penicillium herquei* Fg-372.[1] This compound, along with its analogue **Herqueline A** from *Penicillium herquei* FKI-7215, has garnered interest due to its unique strained chemical structure and biological activities. This technical guide provides a comprehensive overview of the isolation, characterization, and biosynthesis of **Herqueline**, tailored for professionals in natural product chemistry and drug development.

Data Presentation

Physicochemical and Spectroscopic Data of Herqueline

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₆ N ₂ O ₂	[1]
Molecular Weight	330.43 g/mol	[1]
High-Resolution MS	Data not available in search results	
¹ H NMR	Detailed chemical shifts and coupling constants not available in search results	
¹³ C NMR	Detailed chemical shifts not available in search results	

Bioactivity Data of Herqueline A

Cell Line	IC ₅₀ (μg/mL)
HeLa S3	230
HT29	94
A549	>300
H1299	150
Panc1	>300

Herqueline A also demonstrated dose-dependent inhibition of the influenza A/PR/8/34 virus strain.

Experimental Protocols

Fermentation of *Penicillium herquei* FKI-7215 for Herqueline A Production

1. Seed Culture Preparation:

- Medium Composition: 2% glucose, 0.2% yeast extract, 0.05% $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, 0.5% Polypepton, 0.1% KH_2PO_4 , and 0.1% agar.
- pH: 6.0.
- Inoculation: A loopful of *P. herquei* FKI-7215 from an LcA slant (0.1% glycerol, 0.08% KH_2PO_4 , 0.02% K_2HPO_4 , 0.02% $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, 0.02% KCl, 0.2% NaNO_3 , and 1.5% agar, pH 6.0) is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed culture medium.
- Incubation: The culture is incubated on a rotary shaker at 27°C for three days.

2. Production Culture:

- Medium: 100 g of water-sodden rice per 500 mL Erlenmeyer flask.
- Inoculation: 10 mL of the seed culture is inoculated into each production flask.
- Incubation: The flasks are cultured statically at 25°C for six days.

Isolation and Purification of Herqueline

The original isolation of **Herqueline** from the culture broth of *Penicillium herquei* Fg-372 involved a general procedure of solvent extraction followed by silica gel chromatography.^[1] While specific details from the original publication are limited in the available search results, a general protocol based on standard methods for natural product isolation can be inferred.

1. Extraction:

- The fermented culture broth and/or mycelial mass is extracted with a suitable organic solvent, such as ethyl acetate or chloroform, to partition the secondary metabolites into the organic phase.

2. Chromatographic Purification:

- The crude extract is concentrated under reduced pressure.
- The residue is then subjected to silica gel column chromatography.

- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Herqueline**.
- Fractions containing the target compound are pooled, concentrated, and may be subjected to further purification steps, such as recrystallization or further chromatography (e.g., Sephadex LH-20) to yield pure **Herqueline**.

Biosynthesis and Signaling Pathways

Biosynthetic Pathway of Herqueline A

The biosynthesis of **Herqueline A** is a complex process that begins with the nonribosomal peptide synthetase (NRPS)-derived condensation of two L-tyrosine molecules to form a di-tyrosine piperazine intermediate.^{[2][3]} This is followed by a series of enzymatic and non-enzymatic transformations.

Key Enzymatic Steps:^{[2][3]}

- Dimerization and Cyclization: A nonribosomal peptide synthetase (HqIA) activates and condenses two molecules of L-tyrosine to form a di-tyrosyl piperazine intermediate.
- Reduction: The dihydropyrazine intermediate is reduced to a piperazine by a reductase (HqIB).
- Oxidative Cross-linking: A cytochrome P450 enzyme catalyzes the formation of a di-cyclohexadienone structure.
- Reduction: The cyclohexadienone is enzymatically reduced.
- N-methylation: N-methylation of the piperazine ring acts as a trigger for a cascade of stereoselective, non-enzymatic transformations that ultimately lead to the strained pentacyclic core of **Herqueline A**.



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Caption: Proposed biosynthetic pathway of **Herqueline A**.

Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the downstream signaling pathways modulated by **Herqueline** or its mechanism of action in exerting its biological effects. Further research is required to elucidate these aspects.

Conclusion

The isolation of **Herqueline** from *Penicillium herquei* presents a classic example of natural product discovery. While the initial reports laid the groundwork, modern spectroscopic and genomic techniques have been instrumental in elucidating its complex biosynthesis. The unique strained structure of **Herqueline** makes it an interesting scaffold for synthetic and medicinal chemistry. Future research should focus on obtaining a more comprehensive biological activity profile and understanding its molecular targets and mechanism of action to fully evaluate its potential as a therapeutic lead.

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References

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